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Introduction and Background

Galeterone Clinical History and Bioavailability Challenges

Galeterone is a novel multi-mechanism prostate cancer therapeutic candidate that demonstrated promising
androgen receptor inhibition through three primary mechanisms: CYP17A1 enzyme inhibition, androgen
receptor (AR) antagonism, and AR degradation. Despite this promising mechanistic profile, galeterone was
discontinued after Phase III clinical trials due to lack of efficacy, which subsequent research has attributed
to its poor oral bioavailability resulting from low aqueous solubility. Galeterone is a weakly basic
compound with exceptionally low solubility in biorelevant media (approximately 2 pg/mL in fasted state
simulated intestinal fluid), which severely limited its absorption and systemic exposure in clinical settings.
The original formulation developed for clinical trials utilized a spray-dried dispersion (SDD) with a 50-50
(w/w) ratio of galeterone to hypromellose acetate succinate (HPMCAS), but this formulation approach

provided insufficient bioavailability enhancement to achieve therapeutic efficacy. [1] [2]

Table 1: Key Properties of Galeterone and Formulation Challenges
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Property Characteristics Impact on Development
Biopharmaceutical Low solubility, undefined permeability Poor and variable oral
Classification bioavailability

Solubility in FaSSIF ~2 pug/mL Insufficient dissolution for

therapeutic efficacy

Original Formulation 50-50 (w/w) galeterone-HPMCAS spray- Limited bioavailability
dried dispersion enhancement

Key Limitation Premature dissolution in acidic media High pill burden,
with precipitation in intestinal pH subtherapeutic exposure

Recent investigations have revealed that galeterone undergoes complex steroidogenic metabolism via 33-
hydroxysteroid dehydrogenase (3HSD) to A4-galeterone (D4G), which is further converted by steroid-5a-
reductase (SRD5A) to multiple 5a-reduced metabolites. These metabolic transformations result in
metabolites with varying activities against the androgen signaling pathway, with some metabolites exhibiting
reduced anti-tumor activity. This intricate metabolism, combined with the inherent solubility limitations,
created significant pharmacological challenges that contributed to the clinical failure of the original
formulation. The A/B steroid ring structure of galeterone (A5, 33-hydroxyl) is identical to cholesterol,
making it a substrate for endogenous steroid-metabolizing enzymes, which further complicates its

pharmacokinetic profile. [3]

KinetiSol Technology Overview

KinetiSol is a novel, solvent-free, thermokinetic compounding technology that enables the production of
high-quality amorphous solid dispersions (ASDs) for poorly water-soluble drugs like galeterone. Unlike
conventional ASD manufacturing techniques such as spray drying or hot melt extrusion, KinetiSol utilizes
high-shear mechanical energy to rapidly generate amorphous dispersions through a combination of
frictional and shear forces. This process occurs extremely rapidly (typically within 20-30 seconds),
minimizing thermal exposure and preventing drug degradation even for high-melting-point compounds. The

technology is particularly suited for drugs with challenging physicochemical properties, including high
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melting points, poor organic solubility, and thermal lability, which traditionally fall outside the formulation

space of conventional techniques. [1] [4]

The fundamental advantage of KinetiSol lies in its ability to overcome solvent-related limitations
associated with spray drying and the thermal degradation risks inherent in hot melt extrusion. By operating
without solvents, KinetiSol eliminates concerns about residual solvent toxicity, environmental hazards, and
the need for specialized solvent handling equipment. The extremely short processing time (seconds versus
hours for alternative methods) significantly reduces the thermal burden on both the active pharmaceutical
ingredient and polymeric carriers, making it particularly suitable for thermally labile compounds. These
characteristics position KinetiSol as an enabling technology for resurrecting promising drug candidates like
galeterone that failed due to formulation limitations rather than intrinsic pharmacological deficiencies. [5]

[4]

KinetiSol Technology and Formulation Design

KinetiSol Processing Mechanism

The KinetiSol compounding process operates on the principle of converting mechanical energy directly
into thermal energy through controlled high-shear mixing of API-polymer blends. The equipment consists
of a specially designed mixing chamber containing rotating blades that generate intense shear and frictional
forces when charged with powdered formulations. This energy input rapidly increases the temperature of the
mixture through frictional heating, facilitating the dissolution of crystalline drug into the polymer matrix
without requiring external heating elements. The process is carefully controlled through precise monitoring
of temperature and shear rate, with the transformation from physical mixture to amorphous solid dispersion
typically occurring in less than 30 seconds. Once the target temperature is reached, the molten dispersion is
immediately ejected and rapidly quenched between cooling plates to preserve the amorphous state and

prevent recrystallization. [4]

The scaling of KinetiSol technology follows a straightforward pathway from development to commercial
manufacturing. At the feasibility stage, the KinetiSol Formulator processes small batches (10-gram scale)
for formulation screening and optimization. Successful formulations are then scaled up using the KinetiSol

Compounder, which can process batches at kilogram-per-hour rates suitable for clinical manufacturing and
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commercial production. The scale-up process is remarkably linear and predictable because it primarily
depends on controlling a single variable—shear rate—rather than managing multiple simultaneous transport
phenomena as required with spray drying or hot melt extrusion. This simplified scaling paradigm

significantly reduces development timelines and risks associated with technology transfer. [4]
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Diagram 1: KinetiSol Experimental Workflow. The process transforms physical mixtures into amorphous

solid dispersions through high-shear mechanical processing without solvents.

Formulation Composition and Design

The reformulation of galeterone using KinetiSol technology focused on developing amorphous solid
dispersions with optimized polymer compositions and reduced drug loading to maximize dissolution
performance and bioavailability. Researchers investigated two primary polymeric systems: hypromellose
acetate succinate (HPMCAS) and hydroxypropyl-B-cyclodextrin (HPBCD), with both systems
demonstrating significant improvements over the original spray-dried dispersion. The KinetiSol formulations
utilized lower drug loads compared to the original 50-50 spray-dried dispersion, which proved critical to
enhancing performance. The HPMCAS-based formulations provided excellent precipitation inhibition in
neutral intestinal pH conditions, while the HPBCD system offered strong complexation potential that

maintained supersaturation. [1] [5]

The formulation development process employed a systematic approach to polymer selection and drug
loading optimization based on miscibility studies, stability assessments, and in vitro performance testing.
Acid-base surface energy analysis revealed that KinetiSol-derived ASDs better protected the weakly basic
galeterone from premature dissolution in acidic media, thereby reducing precipitation and inhibiting
recrystallization during transit to the neutral intestinal environment. This protective effect extended the
duration and extent of supersaturation in conditions simulating the small intestine, which is critical for
enhancing absorption. The optimized formulations demonstrated appropriate flow properties,

compressibility, and physical stability for downstream processing into conventional solid dosage forms. [1]

Table 2: Formulation Compositions and Performance Characteristics

Formulation Original Spray-Dried KinetiSol ASD KinetiSol ASD (HPBCD-

Parameter Dispersion (HPMCAS-based) based)

Drug Load 50% (w/w) Lower drug loads Lower drug loads
(optimized) (optimized)
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Experimental Protocols

KinetiSol Formulation Protocol

3.1.1 Materials and Preparation

KinetiSol ASD
(HPMCAS-based)

HPMCAS or HPBCD

~6x increase vs. SDD

~2% increase vs.
equivalent SDD

Acid protection +
supersaturation

KinetiSol ASD (HPBCD-
based)

HPBCD with optional
HPMCAS

~6X% increase vs. SDD

~2x increase Vvs.

equivalent SDD

Complexation +
precipitation inhibition

¢ Active Pharmaceutical Ingredient: Galeterone (pharmaceutical grade, purity 299%)

e Polymeric Carriers: Hypromellose acetate succinate (HPMCAS-H/L/G grades) and hydroxypropyl-3-
cyclodextrin (HPBCD)
¢ Equipment: KinetiSol Formulator or Compounder (DisperSol Technologies), controlled temperature
and humidity cabinet, analytical balance (0.1 mg sensitivity)

e Preparation: Pre-blend galeterone and polymer(s) in appropriate weight ratios using a tumble
blender for 15 minutes to ensure homogeneous physical mixture. Sieve the blend through a 500 pm

sieve to eliminate agglomerates and ensure uniform particle size distribution. Condition materials at
25°C and 40% relative humidity for 24 hours prior to processing to standardize moisture content. [1]

[5]

3.1.2 KinetiSol Processing Parameters

e Machine Setup: Charge the KinetiSol mixing chamber with the pre-blended physical mixture (typical
batch size: 10g for Formulator, 1-5kg for Compounder).
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Processing Parameters: Set initial rotor speed to 1000 RPM and gradually increase to target speed
(2000-3000 RPM) over 10-15 seconds. Monitor temperature continuously using infrared probe or
embedded thermocouple.

Temperature Control: Process until target ejection temperature is reached (typically 140-180°C,
depending on polymer system). The temperature ramp rate should be approximately 10-15°C per
second.

Ejection and Quenching: Immediately eject the molten dispersion upon reaching target temperature
and rapidly quench between pre-cooled hydraulic press plates (maintained at -20°C) to form thin
films.

Milling and Collection: Mill the quenched dispersion using a centrifugal mill with appropriate screen
size (typically 500 pm) to produce uniform powder. Store the milled ASD powder in desiccated
conditions at room temperature until characterization. [1] [4]

Analytical Characterization Protocol

3.2.1 Solid State Characterization

X-ray Powder Diffraction (XRPD): Analyze samples using a Bruker D8 Advance diffractometer with
Cu Ka radiation (A = 1.5406 A). Operating parameters: voltage 40 kV, current 40 mA, scan range 3-
40° 26, step size 0.02°, scan speed 0.5 seconds per step. The absence of sharp crystalline peaks
indicates complete amorphization.

Modulated Differential Scanning Calorimetry (mDSC): Perform analysis using a TA Instruments
Q2000 DSC with Tzero aluminum pans. Heating rate: 2°C/min from -50°C to 200°C with modulation
amplitude of £0.5°C every 60 seconds. Nitrogen purge gas at 50 mL/min. Determine glass transition
temperature (Tg) and confirm absence of melting endotherm.

Surface Energy Analysis: Determine acid-base surface characteristics using inverse gas
chromatography (IGC) or dynamic vapor sorption (DVS) to evaluate polymer-drug interactions and
predict performance in different pH environments. [1] [5]

3.2.2 In Vitro Dissolution Testing

Apparatus: USP Apparatus Il (paddle), 50 RPM, 37+0.5°C
Media:
o Stage 1: 0.01N HCI (pH 2.0) or fasted state simulated gastric fluid (FaSSGF) for 30 minutes
o Stage 2. Fasted state simulated intestinal fluid (FaSSIF, pH 6.5) for remainder of test
Sample Preparation: Equivalent to 100 mg galeterone dose in 500 mL media
Sampling Timepoints: 5, 10, 15, 20, 30, 45, 60, 90, 120, 180 minutes
Analysis: Withdraw samples (5 mL), filter through 0.45 ym PVDF membrane, dilute appropriately
with mobile phase, and analyze by validated HPLC-UV method (A = 254 nm)
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¢ Precipitation Assessment: Monitor solution turbidity at 620 nm throughout dissolution run [1]

In Vivo Pharmacokinetic Study Protocol

3.3.1 Animal Model and Dosing

e Animals: Male Sprague-Dawley rats (250-300 g, n=6 per group) with jugular vein cannulation for
serial blood sampling

¢ Housing: Standard conditions with 12-hour light/dark cycle, controlled temperature (22+2°C) and
humidity (50+10%)

e Acclimatization: Minimum 5 days with free access to food and water prior to experimentation

e Dosing: Administer formulations by oral gavage at galeterone dose of 50 mg/kg after overnight
fasting (12 hours). Continue fasting until 4 hours post-dosing with free access to water.

e Control Groups: Include original spray-dried dispersion formulation and drug-free vehicle control [1]

3.3.2 Sample Collection and Analysis

¢ Blood Sampling: Collect serial blood samples (0.3 mL) pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and
24 hours post-dosing into heparinized tubes.

¢ Plasma Separation: Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C. Transfer plasma to
clean polypropylene tubes and store at -80°C until analysis.

¢ Bioanalytical Method: Develop and validate LC-MS/MS method for galeterone and major
metabolites (D4G, 50G) with lower limit of quantification <1 ng/mL.

¢ Pharmacokinetic Analysis: Calculate C~max~, T~max~, AUC~0-t~, AUC~0-c~, and relative
bioavailability using non-compartmental methods with validated software (e.g., Phoenix WinNonlin).

[1] [3]

Performance Data and Results

In Vitro Dissolution and Supersaturation

The KinetiSol-derived amorphous solid dispersions of galeterone demonstrated substantial improvements
in dissolution performance compared to the original spray-dried dispersion. Both HPMCAS-based and
HPBCD-based KinetiSol formulations achieved approximately 6-fold increases in dissolution area under the
curve (AUC) relative to the 50-50 spray-dried dispersion. More importantly, when compared to spray-dried

dispersions with equivalent drug loads, the KinetiSol formulations maintained significantly higher degrees of
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supersaturation for extended periods in FaSSIF media. The acid-base surface energy analysis provided
mechanistic insights, revealing that KinetiSol processing created a molecular environment that better
protected the weakly basic galeterone from premature dissolution in acidic conditions, thereby reducing
precipitation upon entry into neutral intestinal media. This protective effect resulted in more extended and

higher supersaturation levels, which is critical for enhancing absorption of low-solubility compounds. [1]

The dissolution profiles showed distinctive patterns based on polymer composition. The HPBCD-based
systems demonstrated rapid initial dissolution with high peak concentrations, while the HPMCAS-based
formulations provided more sustained supersaturation with superior precipitation inhibition. The ternary
KinetiSol system incorporating both HPBCD and HPMCAS achieved optimal performance by combining the
advantages of both carriers—rapid dissolution with prolonged supersaturation maintenance. This formulation
approach effectively addressed the "spring and parachute" requirements for amorphous solid dispersions,
where the "spring" generates high supersaturation and the "parachute” prevents or retards precipitation. The
physical stability of the KinetiSol formulations remained excellent throughout accelerated stability testing

(40°C/75% RH for 6 months), with no evidence of recrystallization or performance deterioration. [1] [5]

In Vivo Pharmacokinetic Results

The in vivo performance of galeterone KinetiSol formulations was evaluated in a rat model comparing the
optimized ASDs against the original spray-dried dispersion. The KinetiSol formulations demonstrated
approximately 2-fold higher relative bioavailability compared to spray-dried dispersions with equivalent
drug loads. This enhanced exposure was characterized by both increased C~max~ values and extended
elimination half-lives, suggesting improved absorption and more favorable disposition kinetics. The in vivo-
in vitro correlation (IVIVC) established from these studies demonstrated good predictability, validating the

biorelevance of the dissolution method for forecasting in vivo performance. [1] [6]

The metabolic profiling conducted in conjunction with the pharmacokinetic studies revealed that the
KinetiSol formulations produced similar metabolite patterns to the original spray-dried dispersion, indicating
that the enhanced bioavailability did not alter the metabolic pathway of galeterone. The primary metabolites
detected included A4-galeterone (D4G) and the 5Sa-reduced metabolites, consistent with the known
steroidogenic metabolism of galeterone via 33-hydroxysteroid dehydrogenase and steroid-5a-reductase.

However, the higher parent drug exposure achieved with the KinetiSol formulations suggested the potential
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for improved therapeutic efficacy, as galeterone itself demonstrates potent multi-mechanism activity against

prostate cancer signaling pathways. [3]

Table 3: Comparative Performance of Galeterone Formulations

. Spray-Dried KinetiSol ASD KinetiSol ASD KinetiSol ASD

Performance Metric . .

Dispersion (50-50) (HPMCAS) (HPBCD) (Ternary)
Dissolution AUC (0- 100% (reference) 587% 621% 720%
180 min)
C~max~ in FaSSIF 1.8 9.5 11.2 12.8
(ng/mL)
Supersaturation <30 min >120 min >90 min >180 min
Maintenance
In Vivo C~max~ (rat 100% (reference) 195% 210% 225%
model)
In Vivo AUC~0-co~ 100% (reference) 205% 215% 230%
Relative 1.0x 2.05x% 2.15x% 2.30x%

Bioavailability

Regulatory and Technology Transfer Considerations

The scale-up and technology transfer of KinetiSol processing follows a well-defined pathway from
feasibility studies to commercial manufacturing. The process demonstrates excellent scalability due to its
dependence on a single primary critical process parameter—shear rate—rather than multiple simultaneous
transport phenomena as encountered with spray drying or hot melt extrusion. During technology transfer, the
key parameters that require careful attention include batch size-to-chamber volume ratio, rotor speed and
configuration, ejection temperature control, and quenching methodology. Successful registration batches
have been manufactured in FDA-registered facilities using the KinetiSol Compounder at scales of 10-20

kg/hour, demonstrating commercial viability. [4]
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For regulatory submissions, comprehensive characterization data should include evidence of consistent
amorphous nature across batches, dissolution method validation with established IVIVC, stability data under
ICH conditions, and comparative performance against appropriate reference standards. The solvent-free
nature of KinetiSol processing eliminates concerns regarding residual solvents in the final drug product,
simplifying regulatory documentation requirements. Additionally, the minimal thermal degradation observed
with KinetiSol due to short processing times reduces the burden of impurity profiling compared to

alternative thermal processes like hot melt extrusion. [7] [4]

Conclusion

The application of KinetiSol compounding technology to galeterone represents a promising formulation
strategy for resurrecting a clinically failed drug candidate by addressing its fundamental bioavailability
limitations. The protocol outlined in this document provides researchers with a comprehensive framework
for developing, optimizing, and characterizing galeterone amorphous solid dispersions with enhanced
performance characteristics. The 2-fold improvement in oral exposure demonstrated in preclinical models
suggests that KinetiSol reformulation could potentially achieve therapeutic drug levels that were not
attainable with the original spray-dried dispersion, possibly converting previous clinical failure to therapeutic

success. [1] [6]

The systematic approach to formulation design, process optimization, and characterization described in these
application notes can serve as a template for addressing similar challenges with other poorly soluble drug
candidates. The proven scalability and commercial viability of KinetiSol technology further strengthens its
position as an enabling formulation platform for challenging drug molecules across the pharmaceutical
development spectrum. Future directions for this work include exploring additional polymeric systems,
optimizing dosage form presentation, and evaluating clinical performance in human trials to validate the

promising preclinical results. [4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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